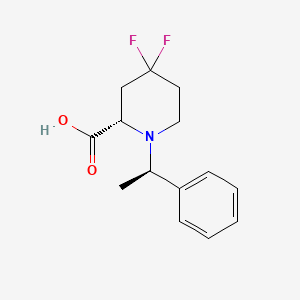

(S)-4,4-difluoro-1-((R)-1-phenylethyl)piperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S)-4,4-difluoro-1-[(1R)-1-phenylethyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO2/c1-10(11-5-3-2-4-6-11)17-8-7-14(15,16)9-12(17)13(18)19/h2-6,10,12H,7-9H2,1H3,(H,18,19)/t10-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIDOJBWCNYUOH-PWSUYJOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCC(CC2C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2CCC(C[C@H]2C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Piperidine Precursors

The 4,4-difluoro motif is introduced via fluorination of a piperidin-4-one intermediate. Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor are commonly employed for this transformation. For example:

-

Step 1 : 4-Piperidone is treated with DAST in dichloromethane at −78°C to 0°C, yielding 4,4-difluoropiperidine.

-

Step 2 : The resulting difluoropiperidine is oxidized at the 2-position using KMnO₄ or CrO₃ to introduce the carboxylic acid group.

Key Data :

N-Alkylation with (R)-1-Phenylethyl Groups

Chiral Alkylation via Mitsunobu Reaction

The (R)-1-phenylethyl group is introduced using (R)-1-phenylethyl bromide under Mitsunobu conditions to retain stereochemistry:

-

Reagents : DIAD, PPh₃, (R)-1-phenylethyl bromide.

-

Conditions : THF, 0°C to room temperature, 12h.

Example :

Reductive Amination

For improved stereocontrol, reductive amination with (R)-1-phenylethylamine and NaBH₃CN is employed:

Stereochemical Control

Resolution of Racemic Mixtures

Chiral resolution using diastereomeric salt formation with (1S)-(−)-camphorsulfonic acid separates enantiomers:

Asymmetric Hydrogenation

Catalytic hydrogenation with Rhodococcus ruber enforces S-configuration at the 2-position:

-

Substrate : 4,4-Difluoro-1-((R)-1-phenylethyl)piperidine-2-enoic acid.

-

Conditions : H₂ (50 psi), 25°C, 48h.

Deprotection and Final Isolation

Ester Hydrolysis

The methyl or tert-butyl ester is hydrolyzed to the free acid using:

Purification

Final purification via chiral HPLC (Chiralpak IA column) ensures enantiomeric purity >99%.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Fluorination-DAST | High regioselectivity | Requires cryogenic conditions | 75% |

| Strecker Synthesis | Direct carboxylic acid introduction | Low yield in hydrolysis step | 30–40% |

| Mitsunobu Alkylation | Retains stereochemistry | Costly reagents | 60–70% |

Chemical Reactions Analysis

Types of Reactions

(S)-4,4-difluoro-1-(®-1-phenylethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms and phenylethyl group can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride or electrophilic substitution using halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Drug Discovery

(S)-4,4-difluoro-1-((R)-1-phenylethyl)piperidine-2-carboxylic acid serves as a key intermediate in the synthesis of various biologically active compounds. Its derivatives have been investigated for their potential as inhibitors in several therapeutic areas:

- Dopamine Transporter Inhibition : Research indicates that structural modifications of piperidine derivatives can enhance affinity and selectivity for dopamine transporters (DAT), which are crucial in treating neurological disorders such as Parkinson's disease and ADHD .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from this compound against Mycobacterium tuberculosis. Specific analogs demonstrated significant inhibitory concentrations (MIC values) suggesting their potential as lead compounds in anti-tuberculosis drug development .

Metabolic Studies

The compound has been utilized in metabolic studies involving cytochrome P450 enzymes, particularly CYP3A4, which play a critical role in drug metabolism. Understanding how this compound interacts with these enzymes can inform the design of safer pharmaceuticals with reduced side effects .

Case Study 1: Dopamine Transporter Affinity

A series of analogs based on this compound were synthesized to evaluate their affinity for DAT. The results indicated that specific modifications led to enhanced binding properties, thus supporting the compound's application in developing treatments for psychiatric disorders .

Case Study 2: Antitubercular Activity

In a screening program aimed at identifying new antitubercular agents, several derivatives of this compound were tested against Mycobacterium tuberculosis. Compounds with specific substituents showed promising activity with low MIC values, indicating their potential as new therapeutic agents against resistant strains of tuberculosis .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Drug Discovery | Key intermediate for synthesizing DAT inhibitors for neurological disorders |

| Antimicrobial Activity | Potential lead compounds against Mycobacterium tuberculosis |

| Metabolic Studies | Interaction studies with CYP3A4 to understand drug metabolism |

Mechanism of Action

The mechanism of action of (S)-4,4-difluoro-1-(®-1-phenylethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, while the chiral centers contribute to its stereospecific effects. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological outcomes.

Comparison with Similar Compounds

Research Findings and Inferences

- Metabolic Stability : Fluorination at the 4-position likely reduces oxidative metabolism, a common strategy in drug design to prolong half-life .

- Solubility and Bioavailability : The free carboxylic acid in the target compound contrasts with the tert-Boc-protected analog, enabling salt formation (e.g., sodium or hydrochloride salts) for improved aqueous solubility .

- Stereochemical Impact : The (S,R) configuration may confer selectivity for chiral targets, analogous to β-lactam antibiotics (e.g., d’s (5R,6S)-configured bicyclic compound), where stereochemistry dictates binding to penicillin-binding proteins .

Limitations and Gaps

- No direct pharmacological or synthetic data for the target compound are available in the evidence, necessitating caution in extrapolating properties.

- and focus on unrelated heterocycles (e.g., thiazolidines, bicyclic systems), limiting direct comparability .

Biological Activity

(S)-4,4-difluoro-1-((R)-1-phenylethyl)piperidine-2-carboxylic acid is a chiral piperidine derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features, including the presence of fluorine atoms which enhance its pharmacological properties. The following sections will explore its synthesis, biological activity, and potential applications in various fields.

Synthesis

The synthesis of this compound typically involves several key steps:

- Selection of Starting Materials : The process begins with piperidine and phenylethyl derivatives.

- Chiral Resolution : Chiral catalysts or auxiliaries are used to ensure the desired stereochemistry.

- Carboxylation : The introduction of the carboxylic acid group is achieved through carboxylation reactions.

Synthetic Routes

| Step | Description |

|---|---|

| Starting Materials | Piperidine and phenylethyl derivatives |

| Chiral Resolution | Use of chiral catalysts or auxiliaries |

| Carboxylation | Involves carbon dioxide or carboxylating agents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance binding affinity and selectivity, while the chiral centers contribute to stereospecific effects. This compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological outcomes.

Pharmacological Profile

Recent studies have indicated that this compound exhibits a range of biological activities:

- Antiviral Activity : Related fluorinated piperidine derivatives have shown low micromolar activity against influenza A/H1N1 virus, suggesting potential antiviral applications .

- Enzyme Interaction : The compound has been utilized in studies involving enzyme interactions and metabolic pathways, indicating its utility in biochemical research.

Case Studies

- Inhibition of COX Enzymes : Research has demonstrated that certain piperidine derivatives exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. Although specific data on this compound is limited, similar compounds have shown promising results .

- Pharmacokinetic Studies : A study focusing on a related compound revealed favorable pharmacokinetic properties, including appropriate absorption and distribution characteristics in vivo, making it a candidate for further drug development .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. The presence of electron-withdrawing groups like fluorine significantly impacts the compound's potency and selectivity towards specific biological targets.

Q & A

Basic: What synthetic strategies are recommended for enantioselective synthesis of (S)-4,4-difluoro-1-((R)-1-phenylethyl)piperidine-2-carboxylic acid?

Answer:

The synthesis of chiral piperidine derivatives requires careful enantiocontrol. Key steps include:

- Chiral auxiliary use : Employ (R)-1-phenylethylamine as a stereochemical anchor to induce asymmetry during piperidine ring formation .

- Fluorination : Introduce difluoro groups via electrophilic fluorination or deoxyfluorination reagents (e.g., DAST or Deoxo-Fluor) at the 4,4-positions of the piperidine ring, ensuring minimal racemization .

- Carboxylic acid formation : Hydrolyze ester intermediates under mild acidic conditions (e.g., LiOH/THF/H₂O) to preserve stereochemistry .

Validation : Monitor enantiomeric purity using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and buffer systems (sodium acetate/1-octanesulfonate, pH 4.6) .

Advanced: What experimental designs address contradictions in solubility data for fluorinated piperidine derivatives?

Answer:

Discrepancies in solubility often arise from solvent polarity and pH effects:

- Stepwise solubility profiling : Test solubility in DMSO, water (buffered at pH 2.0 and 7.4), and ethanol using UV-Vis spectroscopy or gravimetric analysis .

- Counterion screening : Evaluate salts (e.g., sodium, hydrochloride) to enhance aqueous solubility without altering stereochemistry .

- QSAR modeling : Correlate logP values (from HPLC retention times) with experimental solubility to identify outliers and refine predictive models .

Advanced: How can researchers resolve conflicting bioactivity data in target validation studies?

Answer:

Bioactivity contradictions may stem from assay variability or off-target effects:

- Dose-response refinement : Use 8-point dilution curves (0.1 nM–100 µM) to calculate accurate IC₅₀ values and minimize false positives .

- Orthogonal assays : Validate hits across cell-free (e.g., SPR binding) and cell-based (e.g., luciferase reporter) systems to confirm target engagement .

- Metabolite profiling : Employ LC-MS to rule out compound degradation or CYP450-mediated interactions during incubation .

Basic: What purification methods ensure high enantiomeric purity for this compound?

Answer:

- Chiral chromatography : Use preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases and isocratic elution (hexane:isopropanol 90:10) .

- Crystallization-induced asymmetric transformation : Recrystallize from ethanol/water mixtures to exploit differential solubility of enantiomers .

- Dynamic kinetic resolution : Catalyze racemization during synthesis using palladium-based catalysts to favor the desired (S,R)-configuration .

Advanced: How can computational methods optimize the compound’s pharmacokinetic profile?

Answer:

- ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate permeability (Caco-2), plasma protein binding, and metabolic stability .

- Molecular dynamics simulations : Model blood-brain barrier penetration by analyzing free-energy profiles of the carboxylic acid group .

- Fragment-based docking : Identify structural motifs (e.g., 4,4-difluoropiperidine) that enhance binding to efflux transporters (e.g., P-gp) .

Basic: What spectroscopic techniques confirm the stereochemical integrity of the compound?

Answer:

- Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to validate absolute configuration .

- NOESY NMR : Detect spatial proximity between the phenylethyl group and piperidine protons to confirm (R)- and (S)-chirality .

- Vibrational optical activity (VOA) : Analyze Raman optical activity to distinguish enantiomers in crystalline and solution states .

Advanced: How should researchers design stability studies under varying pH and temperature conditions?

Answer:

- Forced degradation : Expose the compound to 0.1 M HCl (40°C, 24 hr) and 0.1 M NaOH (40°C, 24 hr), then quantify degradation products via UPLC-MS .

- Arrhenius modeling : Accelerate stability testing at 40°C, 60°C, and 80°C to extrapolate shelf-life at 25°C .

- Excipient compatibility : Co-incubate with mannitol or lactose to assess interactions in solid-state formulations .

Basic: What safety protocols are recommended for handling fluorinated piperidine derivatives?

Answer:

- PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .

- Emergency measures : For inhalation exposure, administer oxygen and monitor for respiratory distress .

Advanced: How can machine learning improve the design of analogs with enhanced target selectivity?

Answer:

- Generative models : Train recurrent neural networks (RNNs) on ChEMBL data to propose analogs with modified phenylethyl or difluoropiperidine groups .

- SHAP analysis : Interpret feature importance in random forest models to prioritize structural modifications that reduce off-target binding .

- Transfer learning : Fine-tune pretrained models on fluorinated compound datasets to predict metabolic clearance and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.